Butyl 2-(4-hydroxyphenoxy)propanoate
Description
Contextualizing Butyl 2-(4-hydroxyphenoxy)propanoate within Ester Chemistry and Bioactive Molecules
This compound is a chemical compound that resides at the intersection of ester chemistry and phenolic compounds. As an ester, it is formed from the reaction of 2-(4-hydroxyphenoxy)propanoic acid and butanol. Its structure incorporates a butyl ester group, which increases its nonpolar character compared to its parent carboxylic acid. The presence of the phenolic hydroxyl group (-OH) on the benzene (B151609) ring classifies it as a phenolic compound, a group of molecules known for their potential as bioactive agents due to their antioxidant capabilities. nih.gov
The esterification of phenolic acids is a common strategy in medicinal and agricultural chemistry to enhance the lipophilicity of a molecule. researchgate.net This modification can influence how the compound interacts with biological membranes and may lead to altered or enhanced biological activity. This compound serves as a clear example of this molecular design, combining the foundational structure of a phenolic acid with an ester functional group.
Below is a table detailing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 81947-94-6 sigmaaldrich.com |
| Molecular Formula | C13H18O4 sigmaaldrich.com |
| Molecular Weight | 238.28 g/mol sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| Physical Form | Oil sigmaaldrich.com |
| Boiling Point | 356 °C echemi.com |
| Density | 1.1 g/cm³ echemi.com |
| Flash Point | 130 °C echemi.com |
Academic Significance and Research Trajectories
The primary academic and industrial significance of this compound, particularly its chiral (R)-enantiomer, lies in its role as a key intermediate in the synthesis of more complex aryloxyphenoxypropionate herbicides. ruifuchems.com Specifically, Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate is a precursor for the herbicide Cyhalofop-butyl (B1669532). ruifuchems.comgoogle.com The synthesis of Cyhalofop-butyl involves the etherification of the phenolic hydroxyl group of the propanoate intermediate. google.com
Research trajectories for this compound are predominantly focused on synthetic chemistry, with an emphasis on producing the optically pure (R)-enantiomer efficiently. The biological activity of many aryloxyphenoxypropionate herbicides is highly dependent on their stereochemistry, with the (R)-form typically being the active isomer. Consequently, academic and industrial research has been directed toward stereoselective synthesis routes. One documented synthesis method involves the esterification of (R)-2-(4-hydroxyphenoxy)propionic acid with n-butanol, using a catalyst such as concentrated sulfuric acid in a solvent like toluene. chemicalbook.com The optimization of reaction conditions, including temperature, catalysts, and reaction time, is a central theme in this research to maximize yield and optical purity. google.comchemicalbook.com Further research also explores different catalysts and reaction pathways to improve the economic and environmental viability of the synthesis process. google.comambeed.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-(4-hydroxyphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNXVFDGEQKYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Pathways of Butyl 2 4 Hydroxyphenoxy Propanoate
Esterification and Transesterification Approaches to the Phenoxypropanoate Core
The formation of the ester functional group in Butyl 2-(4-hydroxyphenoxy)propanoate is a critical step, primarily accomplished through esterification of the corresponding carboxylic acid or transesterification of another ester.
Acid-Catalyzed Esterification Routes
Acid-catalyzed esterification is a common method for synthesizing this compound. This process typically involves the reaction of 2-(4-hydroxyphenoxy)propionic acid with butanol in the presence of an acid catalyst. google.comresearchgate.net The use of a distillable acid catalyst, such as hydrochloric acid or hydrogen chloride, is advantageous for achieving a high-purity product. google.com
A multi-stage catalytic process has been developed to produce 2-(4-hydroxyphenoxy)propionates with greater than 99% purity. google.com This method involves reacting the carboxylic acid with an excess of the alcohol in a series of at least two sequential stages at temperatures ranging from 20 to 150°C and pressures from 0.05 to 5 bar. google.com After the first stage, unreacted alcohol and other volatile components, including the acid catalyst, are removed in vacuo. The esterification is then repeated without intermediate purification of the product. google.com This process yields a final product with a water content of less than 0.1% and a halide content of less than 100 ppm. google.com
The reactivity of the alcohol plays a significant role in the esterification process. For instance, in the esterification of propanoic acid, the reactivity of alcohols was found to be in the descending order of 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. ceon.rs Increasing the molar ratio of alcohol to acid and the reaction temperature generally leads to an increased reaction rate and yield. ceon.rs
| Example No. | Alcohol | Ester Product | Content of R-hydroxyphenoxypropionate (%) |
|---|---|---|---|
| 13 | ethanol | ethyl | 99.4 |
| 14 | n-butanol | n-butyl | 99.5 |
| 15 | isobutanol | isobutyl | 99.5 |
| 16 | ethoxyethanol | ethoxyethyl | 99.4 |
Base-Catalyzed Transesterification Strategies
Base-catalyzed transesterification offers an alternative and often faster route to phenoxypropanoates compared to acid catalysis. sphinxsai.com This method is particularly advantageous as it can be conducted at lower temperatures and pressures. sphinxsai.com The process involves the conversion of triglycerides or other esters in the presence of an alcohol and a basic catalyst, such as sodium or potassium methoxide. sphinxsai.com
While direct base-catalyzed transesterification of an oil to produce this compound is not explicitly detailed, the principles of this method are widely applied in biodiesel production from various oils and fats. The reaction proceeds through a series of reversible steps, converting triglycerides to diglycerides, then monoglycerides, and finally to glycerol, releasing a mole of ester at each step. sphinxsai.com The use of alkaline catalysts is generally more efficient than acidic ones for transesterification, allowing for high yields at ambient temperatures. kataliz.org.ua
For feedstocks with a high content of free fatty acids, a two-step process is often employed, where an initial acid-catalyzed esterification to reduce the free fatty acid content is followed by a base-catalyzed transesterification. mdpi.com
Enantioselective Synthesis and Chiral Resolution Techniques
The biological activity of phenoxypropanoate herbicides is often stereospecific, with the (R)-enantiomer exhibiting significantly higher efficacy. nih.gov Therefore, the development of methods for the enantioselective synthesis or resolution of chiral intermediates is of great importance.
Stereoselective Alkylation and Esterification
Stereoselective alkylation provides a direct route to chiral phenoxypropanoic acids. A highly enantioselective direct alkylation of arylacetic acids has been developed using a chiral lithium amide as a non-covalent stereodirecting agent. nih.gov This method avoids the need for traditional chiral auxiliaries, which require attachment and subsequent removal. nih.gov
Another approach involves the enantioselective phase-transfer catalytic alkylation of malonates, which can serve as precursors to chiral α,α-dialkylmalonates. nih.gov These can then be selectively converted to the desired chiral malonic monoacids. nih.gov
Stereoselective esterification can also be employed. For example, the esterification of a racemic mixture of 2-phenylpropanoic acid with a chiral alcohol like (+)-2-butanol results in the formation of diastereomeric esters. sarthaks.com These diastereomers can then potentially be separated.
Enzymatic Resolution of Chiral Intermediates and Products
Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture.
Lipases can be used for the enantioselective esterification of 2-hydroxy acids with primary alcohols. researchgate.net For instance, the lipase (B570770) from Candida cylindracea has been shown to catalyze the enantioselective esterification of straight-chain 2-hydroxy acids with 1-butanol with nearly 100% enantioselectivity. researchgate.net
Enzymatic hydrolysis of racemic esters is another common resolution strategy. mdpi.comscielo.br For example, the resolution of racemic 2-arylpropionic acids can be achieved through enzymatic esterification or transesterification with vinyl acetate (B1210297) using an immobilized lipase, followed by hydrolysis of the formed ester. researchgate.net This sequential process can yield enantiomerically pure products with an enantiomeric excess exceeding 99%. researchgate.net
The enantiomers of methyl and ethyl esters of 2-(4-hydroxyphenoxy)propionic acid have been successfully separated using high-performance liquid chromatography (HPLC) on a chiral column. researchgate.net
| Ester | Chiral Column | Mobile Phase | Separation Factor (α) |
|---|---|---|---|
| Methyl 2-(4-hydroxyphenoxy)propionate | Tribenzoylcellulose (CTB) | Ethanol | 1.29 |
| Ethyl 2-(4-hydroxyphenoxy)propionate | Tribenzoylcellulose (CTB) | Ethanol | 1.44 |
Advanced Synthetic Protocols and Process Optimization
Optimization of synthetic processes for this compound and its precursors is crucial for industrial applications, focusing on improving yield, purity, and efficiency.
A multi-stage catalytic process for preparing 2-(4-hydroxyphenoxy)propionates with high purity (>99%) involves esterifying the corresponding acid with an excess of alcohol in a series of at least two stages. google.com This process, which utilizes a distillable acid catalyst, avoids a separate purification step for the ester product of the first stage. google.com
The synthesis of 2-[4-(hydroxyphenoxy)]propionic acid has been described in a multi-step process starting from mono-benzyl ether of hydroquinone, sodium hydroxide, and 2-bromopropionic acid ethyl ester. google.com The resulting 2-(4-(benzyloxy)phenoxy)propionate is then debenzylated, followed by hydrolysis to yield the final acid. google.com
Furthermore, the production of (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPPA) through microbial hydroxylation of (R)-2-phenoxypropionic acid (R-PPA) has been optimized. nih.govresearchgate.net By optimizing the fermentation medium and cultivation conditions for Beauveria bassiana, the titer of (R)-HPPA was significantly increased. nih.govresearchgate.net The optimal carbon, organic nitrogen, and inorganic nitrogen sources were found to be glucose, peptone, and ammonium (B1175870) sulfate, respectively. researchgate.netkoreascience.kr Under optimized conditions, the production of (R)-HPPA was increased over two-fold. nih.gov
| Factor | Optimized Level |
|---|---|
| Glucose | 38.81 g/L |
| Peptone | 7.28 g/L |
| H₂O₂ | 1.08 g/L/100 ml |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. researchgate.net This technology is characterized by its ability to achieve rapid heating, leading to remarkable enhancements in reaction rates, improved product yields, and often, cleaner reactions with minimized byproducts. pharmacophorejournal.comresearchgate.net The application of microwave irradiation can drastically reduce reaction times, from hours to mere minutes, while also promoting solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net
In the context of ester synthesis, such as for n-butyl propionate (B1217596), microwave irradiation has been shown to be faster and more efficient than conventional heating at the same temperature when using enzymatic catalysts. researchgate.net For the synthesis of this compound, this methodology could be applied to the esterification of 2-(4-hydroxyphenoxy)propionic acid with butanol. The direct and efficient energy transfer provided by microwaves would likely enhance the kinetics of the esterification process, potentially leading to higher conversion rates in shorter time frames. rsc.org This method offers a simple, rapid, and efficient alternative for producing the target compound and its derivatives. pharmacophorejournal.com
Phase Transfer Catalysis in Etherification Reactions
Phase Transfer Catalysis (PTC) is a highly effective methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.netcrdeepjournal.org This technique is particularly valuable in the synthesis of derivatives of 2-(4-hydroxyphenoxy)propionic acid, the precursor acid to this compound. The core of this application lies in the etherification of the phenolic hydroxyl group.
In a typical reaction to produce a herbicide intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid reacts with a compound like 3,4-difluorobenzonitrile (B1296988). jocpr.comgoogle.com This reaction is often carried out in the presence of an inorganic base (like potassium carbonate) and a solvent (like DMF), which constitutes a two-phase system. jocpr.com The introduction of a phase transfer catalyst, such as a quaternary ammonium salt, efficiently transports the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby significantly increasing the reaction rate and yield. jocpr.combiomedres.us
The use of PTC offers several advantages:
Milder Reaction Conditions: It allows reactions to proceed at lower temperatures and in shorter time frames. google.combiomedres.us
Increased Yields: By facilitating the reaction between phases, PTC can lead to substantially higher product yields, often exceeding 90%. researchgate.netjocpr.com
High Selectivity: The process helps in maintaining the chirality of the molecule, resulting in high optical purity of the final product. jocpr.comgoogle.com
| Phase Transfer Catalyst | Typical Application | Observed Advantage | Reference |
|---|---|---|---|
| Tetrabutylammonium bisulfate (TBAS) | Etherification of (R)-2-(4-hydroxyphenoxy)propionic acid | Excellent yield (>90%) and high optical purity (98% e.e) | jocpr.com |
| Tetrabutylammonium bromide (TBAB) | Etherification reactions | Efficiently promotes the reaction, leading to high yields. | jocpr.comgoogle.com |
| Triethyl benzylammonium chloride (TEBA) | Etherification reactions | Achieves excellent yields, comparable to other quaternary ammonium salts. | jocpr.com |
| 18-Crown-6 | General phase transfer catalysis | Listed as a potential catalyst for etherification. | google.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for achieving high purity and yield in the synthesis of this compound. A multi-stage catalytic process has been developed for preparing 2-(4-hydroxyphenoxy)propionates with purity greater than 99%. google.com This process involves the esterification of 2-(4-hydroxyphenoxy)propionic acid with an excess of the corresponding alcohol (in this case, n-butanol) in the presence of a distillable acid catalyst like hydrochloric acid. google.com
Key parameters that are optimized include temperature, pressure, and the molar ratio of reactants and catalysts. The reaction is typically carried out in sequential stages to drive the equilibrium towards the product and remove volatile impurities. google.com For instance, after an initial esterification step, excess alcohol and the acid catalyst can be removed under vacuum. The esterification is then repeated with fresh alcohol to ensure complete conversion. google.com This multi-stage approach avoids the need for separate purification steps and results in a final product with very low levels of water, halide, and other contaminants. google.com
| Parameter | Optimized Range/Value | Purpose | Reference |
|---|---|---|---|
| Temperature | 20°C to 150°C (preferably 50°C to 120°C) | To control reaction rate and minimize side reactions. | google.com |
| Pressure | 0.05 to 5 bar | To control the removal of volatile components during distillation. | google.com |
| Alcohol to Acid Molar Ratio | 1:1 to 30:1 (preferably 2:1 to 15:1) | Using excess alcohol shifts the reaction equilibrium to favor ester formation. | google.com |
| Number of Stages | 2 to 5 stages | Ensures high conversion and purity without intermediate purification. | google.com |
| Catalyst | Distillable acid (e.g., HCl) | Catalyzes the esterification and can be removed with volatile components. | google.com |
Chemical Transformations and Derivatization Strategies
This compound possesses two primary reactive sites: the ester linkage and the phenolic hydroxyl group. These sites allow for a variety of chemical transformations and derivatization strategies.
Hydrolysis of the Ester Linkage
The ester linkage in this compound can be cleaved through hydrolysis, a reaction that splits the molecule with water. libretexts.org This process can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis : This reaction is the reverse of esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.orgchemguide.co.uk The reaction is reversible and yields 2-(4-hydroxyphenoxy)propionic acid and butanol. libretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for ester hydrolysis as the reaction is irreversible. libretexts.orgchemguide.co.uk The ester is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.uk The reaction products are an alcohol (butanol) and the salt of the carboxylic acid (e.g., sodium 2-(4-hydroxyphenoxy)propanoate). libretexts.org The free carboxylic acid can then be obtained by acidifying the resulting solution. chemguide.co.uk
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional group for derivatization, acting as a nucleophile in various reactions, most notably etherification. This transformation is fundamental to the synthesis of many aryloxyphenoxypropionate herbicides, where the core 2-(4-hydroxyphenoxy)propionic acid structure is linked to another aromatic ring. jocpr.comgoogle.com
A prominent example is the synthesis of the herbicide Cyhalofop-butyl (B1669532). In this process, the precursor, (R)-2-(4-hydroxyphenoxy)propionic acid, is deprotonated by a base to form a phenoxide ion. This ion then acts as a nucleophile, attacking an activated aromatic compound such as 3,4-difluorobenzonitrile to form an ether linkage. jocpr.com This key condensation step is often facilitated by phase transfer catalysis to enhance efficiency and yield. researchgate.netjocpr.com The resulting acid is subsequently esterified with butanol to yield the final product.
Synthesis of Structural Analogs for Structure-Activity Relationship Investigations
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and agrochemistry to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying a lead compound's structure, researchers can identify the key molecular features responsible for its desired effects and optimize its properties. nih.govmdpi.com
In the context of this compound, its parent acid serves as a scaffold for creating a wide range of structural analogs. The goal is to develop molecules with enhanced potency, selectivity, or improved metabolic profiles. mdpi.com Modifications typically involve:
Derivatization of the Phenolic Hydroxyl Group : As discussed, this is the most common point of modification, where different substituted aromatic or heterocyclic groups are attached via an ether linkage to create potent herbicides. jocpr.com
Alteration of the Ester Group : Changing the alcohol moiety (e.g., from butanol to other alcohols) can influence the compound's solubility, stability, and uptake by the target organism.
Substitution on the Phenyl Ring : Adding substituents to the phenoxy ring can alter the electronic and steric properties of the molecule, potentially affecting its binding to the target enzyme.
The synthesis of compounds like Cyhalofop-butyl from the 2-(4-hydroxyphenoxy)propionic acid core is a direct application of SAR principles, where the addition of the 4-cyano-2-fluorophenoxy group confers potent herbicidal activity. jocpr.com
Molecular Structure Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are fundamental in verifying the chemical structure of Butyl 2-(4-hydroxyphenoxy)propanoate, with each technique offering unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the hydroxyphenoxy group would appear in the downfield region, typically between 6.5 and 7.5 ppm, likely as two sets of doublets due to the para-substitution pattern. The proton on the chiral carbon of the propanoate moiety would resonate as a quartet, shifted downfield by the adjacent oxygen atoms. The protons of the butyl ester group would show a characteristic pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group bonded to the ester oxygen, with progressively downfield chemical shifts. For the related compound, butyl propanoate, the terminal methyl group of the butyl chain appears as a triplet at approximately 0.94 ppm. chegg.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The aromatic carbons would appear between 115 and 160 ppm, with the carbon attached to the hydroxyl group and the ether oxygen being the most deshielded. The chiral carbon of the propanoate group and the carbons of the butyl chain would resonate in the upfield region of the spectrum. For the similar structure of butyl propionate (B1217596), predicted ¹³C NMR chemical shifts show the carbonyl carbon at approximately 174 ppm, with the butyl chain carbons appearing at around 64, 31, 19, and 14 ppm, and the propionyl carbons at about 28 and 9 ppm. hmdb.ca
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 170-175 |
| Aromatic C-O | - | 150-160 |
| Aromatic C-OH | - | 150-160 |
| Aromatic C-H | 6.5-7.5 | 115-130 |
| Chiral C-H | 4.5-5.0 (quartet) | 70-80 |
| O-CH₂ (butyl) | 4.0-4.2 (triplet) | 65-70 |
| CH₂ (butyl) | 1.6-1.8 (quintet) | 30-35 |
| CH₂ (butyl) | 1.3-1.5 (sextet) | 18-22 |
| CH₃ (butyl) | 0.9-1.0 (triplet) | 13-15 |
| CH₃ (propionyl) | 1.5-1.7 (doublet) | 15-20 |
Vibrational spectroscopy provides insights into the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman activity are different from those for IR activity. For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The C=C stretching modes of the benzene (B151609) ring, which are often weak in the IR spectrum, would be prominent in the Raman spectrum. The symmetric stretching of the C-O-C ether linkage and the C-C backbone of the butyl chain would also be Raman active.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (phenolic) | 3200-3600 (broad) | Weak |
| C=O stretch (ester) | 1730-1750 (strong) | Moderate |
| Aromatic C-H stretch | >3000 | Moderate to strong |
| Aliphatic C-H stretch | <3000 | Moderate to strong |
| Aromatic C=C stretch | 1450-1600 | Strong |
| C-O stretch (ester, ether) | 1000-1300 | Moderate |
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular weight of this compound is 238.28 g/mol . bldpharm.com
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 238. Key fragmentation pathways would likely involve cleavage of the ester and ether bonds. Common fragmentation patterns for esters include the loss of the alkoxy group (-OBu), which would result in a fragment at m/z 181, and McLafferty rearrangement if structurally feasible. Alpha-cleavage next to the ether oxygen could lead to the formation of a hydroxyphenoxy radical or cation. Fragmentation of the butyl chain is also expected, with characteristic losses of alkyl radicals. Predicted collision cross-section data for various adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, have been calculated. uni.lu For the related compound butyl butyrate, common fragments are observed from α-cleavage and McLafferty rearrangements. ccsenet.orgresearchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Possible Origin |
| [C₁₃H₁₈O₄]⁺ | 238 | Molecular Ion (M⁺) |
| [C₉H₉O₄]⁺ | 181 | Loss of butoxy radical (-OC₄H₉) |
| [C₆H₅O₂]⁺ | 109 | Cleavage of the ether bond |
| [C₄H₉]⁺ | 57 | Butyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the atoms can be determined.
To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. If a suitable single crystal could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would allow for an unambiguous determination of the molecule's conformation in the solid state, including the orientation of the butyl chain and the hydroxyphenoxy group relative to the propanoate moiety. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the crystal packing.
Computational Chemistry Approaches to Molecular Structure and Reactivity
In the absence of experimental crystallographic data, computational chemistry provides a powerful means to predict the molecular structure and electronic properties of this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), could be employed to determine the most stable conformation of the molecule. mdpi.com Such calculations would reveal the preferred rotational orientations of the single bonds in the molecule. Furthermore, the calculated HOMO and LUMO energies provide insights into the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A study on a related chalcone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, utilized DFT to investigate its chemical reactivity, demonstrating the utility of this approach for similar molecular systems. mdpi.com It is expected that the HOMO of this compound would be localized on the electron-rich hydroxyphenoxy ring, while the LUMO would be centered on the propanoate moiety.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP analysis would be expected to reveal key reactive sites. The regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack.
In the case of this compound, the MEP map would likely highlight the following features:
Negative Potential: The most significant negative potential is anticipated around the oxygen atoms of the carbonyl group (C=O) in the ester moiety and the hydroxyl (-OH) group on the phenyl ring. These regions are characterized by high electron density due to the lone pairs of electrons on the oxygen atoms, making them primary sites for interactions with electrophiles or hydrogen bond donors.
Positive Potential: The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its acidic nature and propensity to act as a hydrogen bond donor. The hydrogen atoms on the butyl chain and the propanoate moiety would show weaker positive potentials.
These insights are crucial for understanding how the molecule interacts with biological targets, such as enzymes. For instance, the electron-rich and electron-poor regions identified by MEP analysis can be correlated with the binding interactions within the active site of an enzyme.
Illustrative MEP Data for this compound
The following table presents hypothetical MEP values for key atomic sites within the molecule, as would be determined through Density Functional Theory (DFT) calculations. These values are for illustrative purposes to demonstrate typical findings for a molecule of this class.
| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |
| Carbonyl Oxygen (O=C) | -45.5 | High propensity for electrophilic attack and hydrogen bonding |
| Hydroxyl Oxygen (O-H) | -38.2 | Significant site for interaction with electrophiles |
| Hydroxyl Hydrogen (O-H) | +50.8 | Strong hydrogen bond donor capability |
| Ether Oxygen (C-O-C) | -25.1 | Moderate electron-rich region |
Conformational Landscape and Energy Minimization Studies
The conformational flexibility of this compound, arising from the rotation around its single bonds, plays a significant role in its ability to adopt a specific three-dimensional shape required for biological activity. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies.
Energy minimization is a computational procedure used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. By performing a systematic search of the conformational space, it is possible to identify the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy local minima.
For this compound, the key rotatable bonds that define its conformational landscape include those in the butyl chain and the bond connecting the phenoxy group to the propanoate moiety. The relative orientation of the phenyl ring and the ester group is particularly important for its interaction with target enzymes.
Computational studies on related aryloxyphenoxypropionate herbicides have shown that specific conformations are preferred for binding to the acetyl-CoA carboxylase (ACCase) enzyme. It is hypothesized that the herbicidally active conformation allows for optimal interactions with the amino acid residues in the enzyme's active site.
Illustrative Conformational Energy Profile
The following table presents a hypothetical summary of a conformational analysis for this compound, indicating the relative energies of different stable conformers. The energies are typically reported relative to the global minimum energy conformation (set to 0.00 kcal/mol).
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 |
| 2 | -65.2° | 1.25 | 20.1 |
| 3 | 68.9° | 1.80 | 14.7 |
This illustrative data suggests that while one conformation is predominant at equilibrium, other low-energy conformers also exist and may be relevant for the molecule's biological activity, as the energy barrier to interconversion is relatively small.
Biological Activities and Mechanistic Investigations
Enzymatic Inhibition and Target Interactions
Detailed studies on the enzymatic inhibition profile of Butyl 2-(4-hydroxyphenoxy)propanoate are not extensively documented in the scientific literature.
Acetyl-CoA Carboxylase (ACCase) Inhibition in Model Systems
This compound belongs to the aryloxyphenoxypropionate (AOPP) class of compounds. Generally, AOPPs are known to function as herbicides by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. nih.govscielo.br This enzyme is crucial for the biosynthesis of fatty acids. nih.govnih.gov The inhibitory action of AOPPs is typically selective for the homomeric plastidic ACCase found in monocots. scielo.br The mechanism involves the conversion of the ester form of the AOPP to its active acid form within the plant, which then targets the ACCase enzyme. nih.gov However, specific studies detailing the in vitro inhibition of ACCase by this compound, including inhibitory concentrations (IC50) or detailed kinetic analyses in model systems, are not available in the current body of scientific literature.
Other Enzyme Modulation Profiles
Scientific literature does not currently provide information on the modulation of other enzymes by this compound. The interaction of a compound with various enzymes is dependent on its specific chemical structure and how it fits into the active or allosteric sites of proteins. Research into the broader enzyme modulation profile of this specific compound has not been published.
Antioxidant Mechanisms and Oxidative Stress Modulation
There is no specific information available in the scientific literature regarding the antioxidant mechanisms or the ability of this compound to modulate oxidative stress.
Free Radical Scavenging Capabilities
Studies detailing the free radical scavenging capabilities of this compound are not present in the available scientific literature. The ability of a compound to scavenge free radicals is often associated with the presence of specific functional groups, such as hydroxyl groups on an aromatic ring, which can donate a hydrogen atom to neutralize a radical. mdpi.comnih.gov While this compound possesses a hydroxyphenoxy moiety, experimental validation of its free radical scavenging activity through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) has not been reported. mdpi.com
Modulation of Antioxidant Enzyme Systems
There is no published research on the effects of this compound on the modulation of antioxidant enzyme systems. Such studies would typically investigate the compound's effect on the activity or expression of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). The impact of a related compound, butylparaben (B1668127) (butyl 4-hydroxybenzoate), has been shown to cause an imbalance in antioxidant enzyme activities in rats, suggesting that phenolic compounds can interact with these systems. nih.gov However, direct evidence for this compound is lacking.
Herbicidal Efficacy in Plant Biology Models
As a member of the aryloxyphenoxypropionate (APP) group, also known as "fops," this compound is structurally related to a class of highly effective, selective, post-emergence herbicides. The primary mechanism of action for this group is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is critical for the biosynthesis of fatty acids, which are essential components for building and maintaining cell membranes in plants. By inhibiting ACCase, these compounds disrupt lipid formation, leading to the breakdown of cell membrane integrity and ultimately causing the death of susceptible plants.
A hallmark of APP herbicides is their selective action, providing excellent control of gramineous (grassy) weeds while causing little to no harm to broad-leaved crops. This selectivity makes them valuable in agriculture for managing grass weed infestations in crops like soybeans, cotton, and sugar beets. The herbicidal activity is most pronounced when applied post-emergence, meaning after the weeds have already sprouted.
The efficacy of APP herbicides extends to a wide array of both annual and perennial grasses. Research on structurally similar compounds demonstrates significant control over economically important weeds. For instance, herbicides in this class are effective against species such as barnyard grass, foxtails, wild oats, and johnsongrass. The butyl ester formulation of these compounds can enhance their ability to penetrate the waxy cuticle of plant leaves, improving uptake and systemic translocation to the site of action within the plant.
Efficacy of Representative Aryloxyphenoxypropionate Herbicides on Gramineous Weeds
| Weed Species | Common Name | Typical Control Efficacy (%) with APP Herbicides |
|---|---|---|
| Echinochloa crus-galli | Barnyard Grass | >90% |
| Digitaria sanguinalis | Large Crabgrass | >90% |
| Avena fatua | Wild Oat | 85-95% |
| Setaria faberi | Giant Foxtail | >90% |
| Sorghum halepense | Johnsongrass | 80-90% |
The inhibition of ACCase by compounds like this compound directly impacts plant growth and development in susceptible grass species. Following application, the herbicide is absorbed through the leaves and translocated to areas of active growth, such as the meristems. The disruption of fatty acid synthesis halts the production of new cells, leading to a rapid cessation of growth.
Visible symptoms in affected plants typically appear within one to three weeks. These include chlorosis (yellowing) of the leaves, followed by necrosis (tissue death), particularly in the growing points of the plant. The systemic nature of the herbicide ensures that it reaches the roots and rhizomes, preventing regrowth of perennial weeds. In contrast, broadleaf plants are generally tolerant because their version of the ACCase enzyme has a different structure that is not susceptible to inhibition by this class of herbicides.
Antifungal and Antibacterial Properties in Microbial Systems
Specific studies focusing on the antifungal and antibacterial properties of this compound are limited. However, research on related phenolic acid esters provides insights into the potential antimicrobial activity of this class of compounds. Phenolic compounds are known for a wide range of biological activities, including antimicrobial effects. mdpi.com
Studies have shown that the antimicrobial effect of phenolic acid derivatives often increases with the length of the alkyl ester chain. scispace.com For example, various butyl esters of phenolic acids have demonstrated effective inhibition against the growth of certain bacteria and yeasts. scispace.comresearchgate.net The increased lipophilicity of the butyl ester can facilitate its passage through the lipid-rich cell membranes of microorganisms, potentially disrupting membrane function or intracellular processes. nih.gov Research on a range of phenolic acid alkyl esters, including butyl esters, has shown inhibitory activity against microorganisms such as Bacillus cereus and Saccharomyces cerevisiae. scispace.com
Reported Antimicrobial Activity of Phenolic Acid Butyl Esters
| Microorganism Type | Example Species | General Finding |
|---|---|---|
| Gram-Positive Bacteria | Bacillus cereus | Effectively inhibited by butyl esters of some phenolic acids. scispace.com |
| Gram-Positive Bacteria | Listeria monocytogenes | Susceptible to some phenolic esters. scispace.com |
| Yeast | Saccharomyces cerevisiae | Effectively inhibited by butyl esters of some phenolic acids. scispace.com |
| Fungi | Aspergillus brasiliensis | Inhibited by various phenolic acid alkyl esters. agriculturejournals.czcabidigitallibrary.org |
Neuroprotective and Anti-inflammatory Explorations in Preclinical Models
Direct preclinical investigations into the neuroprotective and anti-inflammatory effects of this compound have not been extensively reported. However, the core chemical structure, which contains a hydroxyphenyl group, is a common feature in many compounds that do exhibit such properties. mdpi.com Phenolic compounds, in general, are widely studied for their potent antioxidant and anti-inflammatory activities, which are key mechanisms in neuroprotection. science-open.comnih.gov
Research on various natural and synthetic phenolic compounds has demonstrated their ability to mitigate oxidative stress and neuroinflammatory processes, which are implicated in the pathology of neurodegenerative diseases. nih.govresearchgate.net For example, compounds containing a 4-hydroxyphenyl moiety have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ in cellular models. Some compounds achieve this by suppressing key inflammatory signaling pathways such as NF-κB and MAPK. nih.gov These findings suggest that molecules with a hydroxyphenoxy structure could be of interest for future research into neuroprotective and anti-inflammatory agents, although specific data for this compound is not currently available.
Biotechnological Production and Biocatalysis
Microbial Biosynthesis of Precursors and Analogs
The key precursor to Butyl 2-(4-hydroxyphenoxy)propanoate is (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA). The biosynthesis of this intermediate is a prime example of microbial application in fine chemical production.
The entomopathogenic fungus Beauveria bassiana is a highly effective biocatalyst for producing HPOPA. researchgate.netresearchgate.net It facilitates the regioselective hydroxylation of the substrate (R)-2-phenoxypropionic acid (POPA) at the C-4 position of the aromatic ring, yielding the desired HPOPA. researchgate.netnih.govresearchgate.net This biotransformation is notable for its high specificity, which is challenging to achieve through conventional chemical methods. nih.gov The enzymes within Beauveria bassiana, likely peroxidases, are responsible for this selective introduction of a hydroxyl group. nih.govkoreascience.kr Research has shown that the addition of hydrogen peroxide (H₂O₂) can enhance HPOPA production, suggesting the involvement of a peroxidase-type enzyme that depends on H₂O₂ for its activity. nih.govkoreascience.kr
Various strains of B. bassiana have been identified and utilized for this purpose, including wild-type strain ZJB16001 and improved mutant strains. nih.gov The process is typically carried out via fermentation, where the microorganism is cultivated in a suitable medium containing the POPA substrate. researchgate.net Optimization of fermentation conditions, such as nutrient sources (e.g., glucose, peptone), temperature, and cultivation method (e.g., static vs. agitated culture), has been shown to significantly improve the yield of HPOPA. nih.govkoreascience.kr
Table 1: Microbial Hydroxylation of POPA by Beauveria bassiana
| Microorganism | Substrate | Product | Key Findings |
|---|---|---|---|
| Beauveria bassiana ZJB16001 | (R)-2-phenoxypropionic acid (POPA) | (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) | Capable of hydroxylating POPA at the C-4 site. nih.gov |
| Beauveria bassiana CCN-A7 (mutant strain) | (R)-2-phenoxypropionic acid (POPA) | (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) | HPOPA titer improved from 9.60 g/L to 19.53 g/L under optimized static cultivation with H₂O₂ addition. nih.govkoreascience.kr |
To enhance the efficiency and substrate tolerance of HPOPA production, strain improvement of Beauveria bassiana has been undertaken through mutagenesis. nih.gov A combination of physical and chemical mutagenesis techniques has proven effective in developing superior strains. nih.gov
In one study, the parent strain B. bassiana ZJB16002 was subjected to multiple rounds of mutagenesis. nih.gov This involved an initial two rounds of physical mutagenesis using ¹³⁷Cs-γ irradiation, followed by a round of chemical mutagenesis with N-methyl-N'-nitro-N-nitrosoguanidine (NTG). nih.gov This strategy led to the isolation of a mutant strain, designated CCN-7, with significantly enhanced HPOPA production capabilities. nih.gov The mutant strain exhibited a remarkable 9.73-fold increase in HPOPA titer compared to the original parental strain when cultured with a high substrate concentration of 50 g/L of POPA. nih.gov
Table 2: Comparison of Parental and Mutant Beauveria bassiana Strains
| Strain | Mutagenesis Method | Substrate (POPA) Concentration | HPOPA Titer Achieved | Fold Increase |
|---|---|---|---|---|
| B. bassiana ZJB16002 (Parental) | N/A | 50 g/L | ~3.79 g/L | 1.0 |
| B. bassiana CCN-7 (Mutant) | Two rounds ¹³⁷Cs-γ irradiation, one round NTG | 50 g/L | 36.88 g/L | 9.73 |
Data derived from a study on combined mutagenesis. nih.gov
This approach demonstrates that targeted strain improvement through mutagenesis is a powerful tool for overcoming limitations in microbial biosynthesis, such as low yield and poor tolerance to high substrate concentrations. nih.gov
Enzymatic Transformations and Enantioselective Synthesis
Following the microbial production of the HPOPA precursor, enzymes are employed for the synthesis and chiral resolution of the final ester product and its analogs.
Lipases are a class of enzymes widely used in biocatalysis for their ability to catalyze esterification and transesterification reactions under mild conditions. nih.gov The synthesis of this compound can be achieved through the lipase-catalyzed esterification of 2-(4-hydroxyphenoxy)propanoic acid with butanol. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are particularly effective for this type of transformation. researchgate.netresearchgate.net
These enzymatic reactions are valued for their high selectivity, including chemo-, regio-, and enantioselectivity. nih.gov The reaction involves the direct esterification of the carboxylic acid precursor with an alcohol. The choice of solvent and other reaction parameters can significantly influence reaction efficiency and selectivity. nih.gov While water is the natural medium for lipase (B570770) activity, these enzymes can function in non-aqueous organic solvents to favor synthesis over hydrolysis. nih.gov The enantioselectivity of lipases is crucial, as they can preferentially react with one enantiomer in a racemic mixture of the acid, allowing for the production of enantiomerically pure esters. researchgate.net
To obtain enantiomerically pure forms of aryloxyphenoxypropionate compounds, chiral resolution of racemic mixtures is often necessary. Directed evolution has emerged as a potent strategy for tailoring enzymes to have enhanced activity, stability, and selectivity for specific industrial applications. nih.gov
In a notable example, the lipase from Aspergillus oryzae (AOL) was subjected to directed evolution to improve its efficiency in resolving (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate ((R,S)-EHPP), an analog of the target butyl ester. nih.gov Through two rounds of error-prone PCR and site-directed mutagenesis, a mutant lipase, AOL-3F38N/V230R, was developed. nih.gov This engineered enzyme exhibited a fourfold increase in lipase activity and a threefold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme, while maintaining high stereoselectivity. nih.gov
The mutant lipase demonstrated a 169.7% increase in the conversion of (R,S)-EHPP under the same catalytic conditions as the original enzyme. nih.gov It achieved an enantiomeric excess of the substrate (e.e.s) of 99.4% with a conversion of 50.2%, resulting in a very high enantioselectivity value (E value) of 829.0. nih.gov This work highlights the potential of directed evolution to generate robust biocatalysts specifically designed for the efficient production of key chiral intermediates. nih.gov
Table 3: Performance of Wild-Type vs. Evolved Lipase in Chiral Resolution
| Enzyme | Key Mutations | Relative Activity | Catalytic Efficiency (kcat/Km) Improvement | Conversion of (R,S)-EHPP | Enantiomeric Excess (e.e.s) | E Value |
|---|---|---|---|---|---|---|
| Wild-Type AOL-3 | None | 100% | 1-fold | ~18.6% | >99% | High |
| Mutant AOL-3F38N/V230R | F38N, V230R | 400% | 3-fold | 50.2% | 99.4% | 829.0 |
Data based on the directed evolution of Aspergillus oryzae lipase. nih.gov
Advanced Analytical Methods for Research and Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Butyl 2-(4-hydroxyphenoxy)propanoate, providing powerful separation of the analyte from complex sample matrices and enabling precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly effective and widely adopted method for the determination of this compound and its parent compounds like fenoxaprop-p-ethyl (B1329639). epa.govresearchgate.net The development of a robust HPLC method involves the careful optimization of several key parameters to ensure accurate and reliable results.
Key Developmental Parameters:
Stationary Phase (Column): Reversed-phase columns, such as C18, are commonly employed for the separation of phenoxypropionate compounds. akjournals.com These columns provide excellent resolution for moderately polar to nonpolar analytes.
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component (e.g., water or a buffer solution). epa.govakjournals.com The gradient or isocratic elution is optimized to achieve the best separation between the target analyte and potential interferences. For instance, a mobile phase of 85:15 (v/v) methanol–water has been successfully used. akjournals.com
Detection: A UV detector is often used for quantification, with the detection wavelength set at the absorbance maximum of the analyte, such as 236 nm for related structures. akjournals.com For greater sensitivity and specificity, mass spectrometry (MS or MS/MS) is the preferred detection method. epa.govresearchgate.net LC-MS/MS allows for the monitoring of specific ion transitions, significantly reducing matrix effects and achieving low limits of detection (LOD) and quantification (LOQ). epa.govepa.gov For example, methods have been validated with LOQs as low as 0.001 mg/kg in water and 10 ng/g in soil for similar compounds. epa.govepa.gov
Detailed research has established methods for analyzing related herbicides and their metabolites in various environmental samples like soil and water, as well as in agricultural products. researchgate.netnih.gov These methods often involve a solid-liquid extraction followed by a cleanup step before HPLC analysis. nih.gov
| Parameter | Typical Conditions and Findings | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 4 µm) | akjournals.com |
| Mobile Phase | Methanol/Water (85:15, v/v) or Acetonitrile/Water mixtures | epa.govakjournals.com |
| Flow Rate | 1.0 mL/min | akjournals.com |
| Detection | UV (e.g., 236 nm) or LC-MS/MS with electrospray ionization | epa.govakjournals.com |
| Retention Time | Dependent on specific conditions; e.g., 5.7 min for fenoxaprop-p-ethyl under specific parameters. | akjournals.com |
| Limit of Detection (LOD) | Achievable in the range of 1-2 ng for related compounds. | nih.gov |
| Recoveries | Generally range from 75% to over 100% in various matrices like soil, water, and rice. | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification (qualitative analysis) and quantification of a wide array of volatile and semi-volatile organic compounds. For compounds with low volatility, such as this compound which contains a polar hydroxyl group, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. researchgate.net
Analytical Workflow:
Sample Preparation and Derivatization: The analyte is extracted from the sample matrix. To make it suitable for GC, the polar hydroxyl group is converted into a less polar, more volatile derivative. researchgate.net A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net
GC Separation: The derivatized sample is injected into the GC system, where it is vaporized. Separation occurs as the sample travels through a capillary column (e.g., a nonpolar Rxi-5ms column) based on the compounds' boiling points and interactions with the stationary phase. nih.gov
MS Detection and Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for unequivocal identification by comparing it to mass spectral libraries. nih.govjmchemsci.com For quantitative analysis, the instrument is operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing high sensitivity and selectivity.
| Step | Description | Common Reagents/Instruments |
|---|---|---|
| Extraction | Isolation of the analyte from the sample matrix (e.g., soil, water). | Organic solvents (e.g., ethanol (B145695), ethyl acetate). |
| Derivatization | Conversion of the polar hydroxyl group to a more volatile silyl (B83357) ether. | BSTFA with 1% TMCS in pyridine. researchgate.net |
| Separation | Separation of derivatized compounds in a gas chromatograph. | GC system with a capillary column (e.g., Rxi-5ms). nih.gov |
| Identification | Qualitative analysis based on the mass spectrum fragmentation pattern. | Mass Spectrometer (MS) detector. |
| Quantification | Quantitative analysis by monitoring specific ions (SIM mode). | Mass Spectrometer (MS) detector. |
High-Throughput Screening Assays for Biosynthesis and Activity
High-throughput screening (HTS) assays are essential tools for rapidly evaluating large numbers of samples, which is particularly useful in fields like biotechnology for screening microbial strains or enzyme variants for improved biosynthesis of a target compound. researchgate.net For this compound, HTS methods have been developed to screen for microorganisms capable of producing its key precursor, R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), through the specific hydroxylation of R-2-phenoxypropionic acid (R-PPA). nih.govresearchgate.net
One effective HTS method is based on a colorimetric reaction. nih.gov R-HPPA, as a hydroxylated aromatic product, can be oxidized by potassium dichromate to form a brown-colored quinone-type compound. nih.govresearchgate.net The intensity of the color, which is directly proportional to the concentration of R-HPPA, can be rapidly quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. nih.gov This allows for the simultaneous and rapid evaluation of hundreds or thousands of microbial mutants, facilitating the selection of strains with enhanced biosynthetic capabilities. researchgate.net For instance, this method was successfully used to screen 1920 mutants of Beauveria bassiana, leading to the identification of a mutant with a 38-fold higher R-HPPA titer compared to the original strain. nih.govresearchgate.net
Another rapid screening assay utilizes the reaction of R-HPPA with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent like potassium hexacyanoferrate to form an orange-red chromophore that can be measured spectrophotometrically at 550 nm. nih.gov This method is simple, accurate, and capable of processing 3000-5000 samples per day. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Principle | Colorimetric reaction based on the oxidation of the phenolic group of the precursor R-HPPA. | nih.govresearchgate.net |
| Oxidizing Agent | Potassium dichromate or potassium hexacyanoferrate. | nih.govnih.gov |
| Chromogenic Agent | 4-aminoantipyrine (4-AAP) can be used. | nih.gov |
| Product | Brown-colored quinone-type compound or orange-red indoxyl antipyrine (B355649). | nih.govnih.gov |
| Detection Wavelength | 570 nm (with potassium dichromate) or 550 nm (with 4-AAP). | nih.govnih.gov |
| Application | Screening microbial strains for enhanced R-HPPA biosynthesis. | nih.govresearchgate.net |
Spectrophotometric Methods for Concentration Determination
Spectrophotometry offers a simple, cost-effective, and rapid approach for determining the concentration of analytes in solution. juniperpublishers.com These methods are based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. juniperpublishers.com
For this compound, spectrophotometric quantification can be achieved by leveraging the chemical reactivity of its phenolic hydroxyl group. This group can react with specific chromogenic reagents to produce a colored complex, the absorbance of which can be measured to determine the compound's concentration. nih.govnih.gov
The principle is the same as that used in the high-throughput screening assays. The reaction of the phenolic moiety with an oxidizing agent like potassium dichromate or in a system with 4-aminoantipyrine (4-AAP) and potassium hexacyanoferrate generates a colored product. nih.govnih.gov By creating a calibration curve using standard solutions of known concentrations, the concentration of the analyte in an unknown sample can be determined from its absorbance value. juniperpublishers.com This method is particularly useful for routine analysis where high sample throughput is needed and the sample matrix is relatively simple. nih.gov
| Method Principle | Reagents | Detection Wavelength (λmax) | Basis of Quantification |
|---|---|---|---|
| Oxidation of Phenol | Potassium dichromate | ~570 nm | Measurement of the absorbance of the resulting brown quinone-type compound. nih.gov |
| Oxidative Coupling | 4-aminoantipyrine (4-AAP) and Potassium hexacyanoferrate (K₃[Fe(CN)₆]) | ~550 nm | Measurement of the absorbance of the resulting orange-red indoxyl antipyrine dye. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of aryloxyphenoxypropionate compounds, including the structural class to which Butyl 2-(4-hydroxyphenoxy)propanoate belongs, is dictated by several key structural motifs. These compounds primarily function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species. researchgate.netsdiarticle3.com The core structure can be broken down into three main components: the aryloxy group, the central phenoxy ring derived from hydroquinone, and the propionate (B1217596) ester group. researchgate.net
Key structural features essential for herbicidal activity include:
The Propionate Moiety: The propionic acid portion of the molecule is critical. Specifically, the stereochemistry at the chiral center of the 2-propanoate group is paramount. The (R)-enantiomer is the biologically active form that inhibits the ACCase enzyme, while the (S)-enantiomer is largely inactive. This stereoselectivity is a defining feature of this class of herbicides.
The Phenoxy Ring: The central phenoxy ring acts as a crucial linker. Modifications to this ring can significantly impact the molecule's orientation and binding affinity within the ACCase active site.
The Ester Group: The butyl ester group in this compound influences the compound's physicochemical properties, such as lipophilicity. scielo.br This property is vital for its absorption and translocation within the target plant. In many commercial products, the ester form (e.g., methyl, ethyl, or butyl) acts as a pro-herbicide, which is hydrolyzed to the active carboxylic acid form within the plant. sdiarticle3.com
The Aryl Group: In more complex derivatives, an additional aryl group is attached to the phenoxy ring. Substituents on this terminal aryl ring, such as halogens (e.g., fluorine, chlorine) or cyano groups, are crucial for enhancing herbicidal potency. researchgate.net
Structure-activity relationship (SAR) studies have shown that the spatial arrangement and electronic properties of these motifs govern the interaction with the target enzyme, influencing both efficacy and selectivity. mdpi.com
Rational Design of Derivatives and Analogs with Modified Biological Profiles
The foundational structure of this compound serves as a scaffold for the rational design of potent and selective herbicides. By understanding the key structural motifs for ACCase inhibition, researchers have systematically synthesized numerous derivatives to optimize biological activity. mdpi.comnih.gov
The design process often focuses on several strategic modifications:
Varying the Ester Group: The ester moiety is a common site for modification. Changing the alkyl chain length (e.g., from butyl to methyl or propargyl) alters the herbicide's lipophilicity and, consequently, its uptake and movement within the plant. sdiarticle3.comscielo.br This allows for the development of compounds tailored for different weed species and environmental conditions.
Substitution on the Aryl Ring: This is a primary strategy for enhancing potency. Adding electron-withdrawing groups like trifluoromethyl (-CF₃), halogens, or cyano (-CN) groups to the terminal aryl ring can significantly increase the inhibitory effect on ACCase. Commercial herbicides like haloxyfop, quizalofop, and cyhalofop-butyl (B1669532) are examples of this design strategy. researchgate.netmdpi.com
Bioisosteric Replacement: In some designs, the central phenoxy ring or the terminal aryl group is replaced with heterocyclic rings (e.g., pyridine, quinazoline) to create novel chemical entities with improved properties. mdpi.comacs.org This can lead to enhanced binding affinity, altered metabolic stability, or a different spectrum of weed control. For instance, replacing parts of the aryloxyphenoxypropionate structure with a quinazolinone moiety has led to the discovery of new potential ACCase inhibitors. mdpi.comacs.org
These rational design approaches have led to the commercialization of many successful "fop" herbicides, each with a unique profile of activity and crop selectivity. researchgate.net
Computational Approaches to SAR and Ligand-Target Interactions
Computational chemistry has become an indispensable tool for understanding the interactions between APP herbicides and the ACCase enzyme at a molecular level. These methods provide insights that guide the rational design of new and more effective inhibitors.
Molecular Docking Simulations
Molecular docking is widely used to predict the binding conformation and affinity of APP derivatives within the carboxyltransferase (CT) domain of the ACCase enzyme. nih.govfrontiersin.org These simulations have revealed critical interactions that stabilize the inhibitor-enzyme complex.
Key findings from docking studies include:
Hydrogen Bonding: The carboxyl group of the active acid form of the herbicide often forms a crucial hydrogen bond with specific amino acid residues in the active site, such as serine. nih.gov
π-π Stacking: The aromatic rings of the herbicide engage in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine, which helps to anchor the inhibitor in the binding pocket. nih.govacs.orgscilit.com
Docking studies have also been instrumental in explaining the molecular basis of herbicide resistance. Mutations of key residues in the ACCase active site can disrupt these critical interactions, leading to reduced binding affinity and decreased herbicidal efficacy. nih.govnih.gov
| Interaction Type | Herbicide Moiety Involved | Key ACCase Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | Propionate (acid form) | Ser-698 | nih.gov |
| π-π Stacking | Aromatic Rings | Tyr-728, Phe-377, Tyr-161' | nih.govacs.orgscilit.com |
| Hydrophobic Interactions | Alkyl/Aryl Groups | Hydrophobic Pockets | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the herbicide-enzyme complex, complementing the static picture from molecular docking. acs.orgscilit.com By simulating the movement of atoms over time, MD can assess the stability of binding poses and elucidate the impact of resistance-conferring mutations on the enzyme's conformation. nih.govexlibrisgroup.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for this compound were not detailed in the reviewed literature, QSAR is a standard computational approach used in the development of herbicides within the APP class. This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
In a typical QSAR study for APP herbicides, various molecular descriptors are calculated for each analog, including:
Electronic Descriptors: Such as partial atomic charges and dipole moments, which describe the electronic aspects of ligand-receptor interactions.
Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within the binding site.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the lipophilicity of the compound, affecting its ability to cross cell membranes.
By correlating these descriptors with experimentally measured herbicidal activity (e.g., IC₅₀ values for ACCase inhibition), a predictive QSAR model can be built. These models allow researchers to estimate the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and streamlining the discovery process.
Research Gaps, Challenges, and Future Perspectives
Unexplored Biological Activities and Therapeutic Potential (mechanistic focus)
The primary biological activity associated with the chemical class of Butyl 2-(4-hydroxyphenoxy)propanoate is the inhibition of acetyl-CoA carboxylase (ACCase). ACCase is a crucial enzyme in the biosynthesis of fatty acids in plants, and its inhibition leads to the disruption of cell membrane formation, ultimately causing weed death. The final herbicide products derived from this intermediate, such as Cyhalofop-butyl (B1669532), are known to be potent ACCase inhibitors. It is understood that in target organisms, these herbicides are metabolized to their corresponding acidic forms, which are the active inhibitors of the enzyme.
However, the biological activities of this compound itself, beyond its function as a precursor, have not been thoroughly investigated. Future research should focus on elucidating any intrinsic biological effects of this compound. Mechanistic studies could explore whether it interacts with other cellular targets in both plant and non-target organisms. For instance, studies on related aryloxyphenoxypropionate herbicides have investigated their potential to interact with estrogen receptors, suggesting that the broader chemical class may have off-target effects that warrant investigation.
Table 1: Potential Areas for Mechanistic Studies of Biological Activity
| Research Area | Potential Focus | Rationale |
| Enzyme Inhibition Assays | Screening against a panel of enzymes beyond ACCase. | To identify any unknown primary or secondary targets that could indicate novel therapeutic or toxicological pathways. |
| Receptor Binding Studies | Investigating binding affinity to nuclear receptors (e.g., estrogen, androgen receptors). | To assess potential endocrine-disrupting activities, as seen with some related compounds. |
| Cell-Based Assays | Examining effects on cell proliferation, apoptosis, and signaling pathways in various cell lines (e.g., cancer, neuronal). | To uncover any potential cytotoxic or neuroactive properties that could be harnessed for therapeutic purposes. |
| Metabolic Stability | Determining the metabolic fate of the compound in different biological systems (e.g., human liver microsomes). | To understand if the compound is a pro-drug or has its own distinct biological activity before metabolism. |
Sustainable Synthesis and Green Chemistry Approaches
The synthesis of agrochemical intermediates like this compound traditionally involves multi-step processes that may utilize harsh reagents and generate significant waste. There is a growing need for more sustainable and environmentally friendly synthetic methods. Green chemistry principles, such as the use of renewable feedstocks, catalytic reactions, and benign solvents, are highly relevant to the future production of this compound.
One promising avenue is the use of biocatalysis. For example, research into the synthesis of the precursor, (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA), has explored the use of chiral building blocks derived from fermentation. This approach can offer high enantioselectivity and reduce the reliance on petrochemical-based starting materials. Further research could focus on developing enzymatic or whole-cell biocatalytic steps for the direct synthesis of this compound.
Table 2: Potential Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Proposed Application | Potential Benefits |
| Use of Renewable Feedstocks | Utilizing bio-based starting materials for the propionate (B1217596) or phenoxy moieties. | Reduced carbon footprint and dependence on fossil fuels. |
| Biocatalysis | Employing enzymes (e.g., lipases, esterases) for the esterification step. | High selectivity, mild reaction conditions, and reduced waste. |
| Catalytic Reactions | Developing novel, highly efficient catalysts to minimize reaction times and energy consumption. | Increased process efficiency and lower production costs. |
| Alternative Solvents | Exploring the use of ionic liquids or supercritical fluids as reaction media. | Reduced use of volatile organic compounds (VOCs) and easier product separation. |
Advanced Bioremediation and Environmental Management Strategies
As an intermediate in herbicide production, this compound and its derivatives may enter the environment through manufacturing effluent or the degradation of the final herbicide product. The environmental fate of Cyhalofop-butyl, a herbicide synthesized from this intermediate, is known to involve rapid degradation in soil and water to its corresponding acid. However, the specific environmental persistence and ecotoxicological profile of this compound are not well-documented.
Future research should focus on developing advanced bioremediation strategies for this compound and related phenoxypropionates. Studies have shown that microbial communities in sand filters can effectively degrade phenoxypropionate herbicides in contaminated groundwater. Identifying and characterizing specific microbial strains or consortia capable of metabolizing this compound would be a significant step towards developing targeted bioremediation technologies.
Integration of Omics Technologies in Mechanistic Studies
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for elucidating the mechanisms of action and resistance to herbicides. While these technologies have been applied to understand how weeds develop resistance to ACCase inhibitors, their application to the study of intermediates like this compound is a nascent field.
Transcriptomic and metabolomic analyses could be employed to investigate the cellular response of various organisms upon exposure to this compound. Such studies could reveal subtle changes in gene expression and metabolic pathways that are not apparent from traditional toxicological assays. This information would be invaluable for a more comprehensive risk assessment and could also uncover novel biological activities.
Future Directions in Computational-Aided Design and Discovery
Computational chemistry and toxicology offer promising avenues for the rational design of safer and more effective agrochemicals. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are increasingly used to predict the biological activity and toxicity of new compounds.
For this compound, computational approaches could be used to:
Predict its binding affinity to a range of biological targets, thereby identifying potential off-target effects.
Model its environmental fate and degradation pathways.
Design novel derivatives with improved efficacy and a more favorable safety profile.
In silico studies can help to prioritize experimental research and reduce the reliance on animal testing. The development of robust computational models for this class of compounds would be a significant contribution to the future of sustainable agriculture.
Q & A
Q. What are the recommended safety protocols for handling butyl 2-(4-hydroxyphenoxy)propanoate in laboratory settings?
Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Ensure adequate ventilation to minimize inhalation of aerosols or vapors. Avoid dust formation during weighing or transfer. In case of spills, collect material using non-sparking tools and dispose of it in approved chemical waste containers .
Q. What synthetic routes are available for this compound, and how can researchers optimize its synthesis?
The compound is typically synthesized via esterification of 2-(4-hydroxyphenoxy)propanoic acid with butanol under acidic catalysis. Optimization may involve adjusting reaction temperature (e.g., 80–100°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst loading (e.g., sulfuric acid at 5–10 mol%). Purification can be achieved via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What first-aid measures should be implemented in case of accidental exposure to this compound?
- Inhalation : Move to fresh air; administer artificial respiration if breathing stops.
- Skin contact : Wash thoroughly with soap and water for 15 minutes.
- Eye contact : Rinse with water for at least 15 minutes; remove contact lenses if present.
- Ingestion : Rinse mouth with water; do not induce vomiting. Seek immediate medical attention .
Q. What are the key physical and chemical properties influencing the compound’s stability under laboratory conditions?
While direct data on the butyl ester is limited, its ethyl analog (CAS 65343-67-1) has a melting point of 327.4°C and is stable under dry, room-temperature storage. The butyl derivative likely exhibits similar sensitivity to moisture and oxidizing agents. Stability can be monitored via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers assess the inhibitory effects of this compound on enzymes like HpSDH, and what experimental parameters are critical?
A high-throughput screening approach using purified HpSDH (Helicobacter pylori shikimate dehydrogenase) is recommended. Prepare enzyme assays in pH 8.0–9.0 buffer at 60°C (optimum activity range). Measure IC50 by varying inhibitor concentrations (e.g., 0.1–50 µM) and monitoring NADPH depletion spectrophotometrically at 340 nm. Include controls (e.g., curcumin as a reference inhibitor) and validate results with kinetic studies (Km/Vmax shifts) .
Q. What analytical methods are recommended for determining the purity and identifying impurities in this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
- FTIR : Confirm functional groups (e.g., ester C=O at ~1740 cm⁻¹, phenolic –OH at ~3300 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect trace impurities (e.g., unreacted precursors or hydrolyzed products) .
Q. How does structural modification of the ester group influence biological activity compared to analogs like cyhalofop-butyl or methyl esters?
Comparative studies using methyl (CAS 96562-58-2) and ethyl esters suggest that longer alkyl chains (e.g., butyl) enhance lipophilicity, potentially improving membrane permeability. Conduct structure-activity relationship (SAR) studies by testing analogs in cellular assays (e.g., cytotoxicity or enzyme inhibition). Molecular docking simulations can predict binding interactions with target enzymes .
Q. In the context of incomplete toxicological data, what strategies can researchers employ to evaluate the compound’s safety profile?
- In vitro assays : Use HepG2 cells for acute toxicity screening (MTT assay) and Ames test for mutagenicity.
- In vivo models : Conduct OECD Guideline 423 acute oral toxicity tests in rodents.
- Environmental impact : Assess biodegradability via OECD 301B (CO2 evolution test) and ecotoxicity using Daphnia magna .
Q. How can researchers design experiments to investigate the environmental persistence of this compound?
- Persistence studies : Monitor degradation in soil/water matrices under controlled conditions (e.g., 25°C, dark) via LC-MS/MS.
- Photolysis : Exclude the compound to UV light (λ = 290–400 nm) and analyze degradation products.
- Bioaccumulation : Measure logP values (e.g., shake-flask method) to estimate potential bioaccumulation in aquatic organisms .
Q. What methodological challenges arise in characterizing the compound’s thermal stability, and how can they be addressed?
The high melting point (e.g., 327.4°C in the ethyl analog) complicates thermal analysis. Use modulated DSC to detect subtle phase transitions and hyphenate TGA with FTIR or MS for real-time decomposition product analysis. Cross-validate with isothermal stability studies at elevated temperatures (e.g., 40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
